molecular formula C9H8BrNO4S2 B1222899 Tyrindoxyl sulfate CAS No. 74626-31-6

Tyrindoxyl sulfate

Cat. No. B1222899
CAS RN: 74626-31-6
M. Wt: 338.2 g/mol
InChI Key: SATFYAMEGITBTG-UHFFFAOYSA-N
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Description

Tyrindoxyl sulfate is a prochromogen . It is the ultimate precursor of Tyrian purple, a historically important dye traditionally obtained from the hypobranchial glands of the Muricidae (Neogastropoda: Mollusca) .


Synthesis Analysis

Tyrindoxyl sulfate undergoes a desulfonation to form tyrindoxyl, by the action of a purpurase identified as arylsulfatase . This is a transient compound formed from tyrindoxyl sulfate by enzymatic removal of the sulfate group .


Molecular Structure Analysis

The molecular mass of tyrindoxyl sulfate corresponds to m/z 337, 339 (Br 79 Br 81) [M + H] + .


Chemical Reactions Analysis

Under oxidative conditions, tyrindoxyl leads to tyrindoleninone . Coupling between tyrindoxyl and tyrindoleninone affords the green intermediate tyriverdine .


Physical And Chemical Properties Analysis

Tyrindoxyl sulfate is a white compound . It is very readily oxidized by air .

Scientific Research Applications

Antioxidant Properties

A study by Atzeri et al. (2016) explored the antioxidant activity of sulfate metabolites of hydroxytyrosol (HT) and tyrosol (TYR) in comparison with their parent compounds. The findings indicated that HT and TYR sulfate metabolites effectively counteracted the oxidizing action of oxidized cholesterol, suggesting their potential as antioxidants in protecting intestinal cells. This implies that sulfate metabolites, potentially including Tyrindoxyl sulfate, could retain the beneficial effects of their parent compounds and exert biological actions themselves (Atzeri et al., 2016).

Role in Marine Organisms

Westley and Benkendorff (2007) investigated the biosynthetic routes leading to sexual differences in pigmentation in marine molluscs. The study discovered Tyrindoxyl sulfate as a prochromogen in both male and female muricid molluscs. This finding sheds light on the sex-specific genesis of Tyrian purple in these species and provides a model for investigating chemical divergences in marine invertebrates (Westley & Benkendorff, 2007).

Sulfation in Plant Hormones

Kaufmann and Sauter (2019) discussed the role of sulfated peptides as plant hormones. These peptides, which undergo sulfation at tyrosine residues, are active at nanomolar concentrations and are involved in various developmental processes and pathogen immunity in plants. The study emphasizes the significance of sulfation, possibly including Tyrindoxyl sulfate, in the functioning of these plant hormones (Kaufmann & Sauter, 2019).

Potential in Anti-Inflammatory Properties

A study by Rahman et al. (2021) focused on the anti-inflammatory properties of brominated indoles, including Tyrindoxyl sulfate, derived from marine molluscs. The research highlighted the potential of these compounds in selectively inhibiting inflammatory mediators, suggesting their role as therapeutic agents in mitigating inflammation (Rahman et al., 2021).

Use in Scale Inhibition

Zhang et al. (2017) investigated the effectiveness of modified polyaspartic acid (PASP) scale inhibitors, which included Tyr-SA-PASP, for the inhibition of calcium sulfate in cooling water. The study demonstrated the high inhibition performance of these modified PASP scale inhibitors, indicating the potential application of Tyrindoxyl sulfate in industrial scale inhibition processes (Zhang et al., 2017).

Future Directions

The validated method for the extraction and analysis of secondary metabolites found in the hypobranchial gland of the muricid Dicathais orbita, using high performance liquid chromatography–mass spectrometry (HPLC-MS) with diode array detector (DAD), was found to be simple, reproducible, precise, and suitable for quantification of the secondary metabolites of muricid molluscs for dye precursor and nutraceutical quality control, as well as applications in marine chemical ecology . This opens up new avenues for future research in this area.

properties

IUPAC Name

(6-bromo-2-methylsulfanyl-1H-indol-3-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4S2/c1-16-9-8(15-17(12,13)14)6-3-2-5(10)4-7(6)11-9/h2-4,11H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATFYAMEGITBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C2=C(N1)C=C(C=C2)Br)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50996126
Record name 6-Bromo-2-(methylsulfanyl)-1H-indol-3-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrindoxyl sulfate

CAS RN

74626-31-6
Record name Tyrindoxyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74626-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-3-ol, 6-bromo-2-(methylthio)-, hydrogen sulfate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074626316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-2-(methylsulfanyl)-1H-indol-3-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50996126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tyrindoxyl sulfate

Citations

For This Compound
78
Citations
C Westley, K Benkendorff - Journal of Chemical Ecology, 2008 - Springer
… , from the tyrindoxyl sulfate … tyrindoxyl sulfate in LC-MS (Table 1). TLC analysis also revealed a colorless UV-active spot (R f 0.12) in all glandular extracts that contained tyrindoxyl sulfate…
Number of citations: 54 link.springer.com
M Ronci, D Rudd, T Guinan, K Benkendorff… - Analytical …, 2012 - ACS Publications
… in water where log P = 4.264, whereas tyrindoxyl sulfate is a highly polar salt where log P = … A magnification of the mass signals of tyrindoxyl sulfate and 6,6′-dibromoindigo are shown …
Number of citations: 47 pubs.acs.org
D Rudd, M Ronci, MR Johnston, T Guinan… - Scientific reports, 2015 - nature.com
… DIOS-MSI showed muscle-relaxing choline ester murexine to co-localise with tyrindoxyl sulfate in the biosynthetic hypobranchial glands. But during egg-laying, murexine was …
Number of citations: 29 www.nature.com
MM Rahman, M Junaid, SMZ Hosen, M Mostafa, L Liu… - Molecules, 2021 - mdpi.com
… potentiality of several brominated indoles (tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin, … binding energy values except for the polar precursor tyrindoxyl sulfate (with COX-1). The …
Number of citations: 4 www.mdpi.com
Y Fujise, K Mlwa, S Itô - Chemistry Letters, 1980 - journal.csj.jp
… These experiments demonstrate beyond doubt that the genuine constituent of the mollusc is tyrindoxyl sulfate 2) which hydrolyzes and undergoes the oxidative coupling to …
Number of citations: 11 www.journal.csj.jp
K Benkendorff, JB Bremner, AR Davis - Molecules, 2001 - mdpi.com
… Tyrindoxyl sulfate 1 and the chromogens 7 and 13 react aerobically with sulfatase in the dark to give the corresponding indoxyls (2, 8 and 14), and their oxidation products (3, 9 and 15), …
Number of citations: 95 www.mdpi.com
K Benkendorff - academia.edu
… ester murexine to co-localise with tyrindoxyl sulfate in the biosynthetic hypobranchial glands. But during egg-laying, murexine was transferred to the capsule gland, and then to the egg …
Number of citations: 0 www.academia.edu
ED Głowacki, G Voss, L Leonat… - Israel Journal of …, 2012 - Wiley Online Library
… (b) Tyrian purple (6,6′-dibromoindigo) from tyrindoxyl sulfate precursor, which is found in … The precursor of the dye, tyrindoxyl sulfate (Scheme 1 b) is formed in the hypobranchial …
Number of citations: 180 onlinelibrary.wiley.com
K Benkendorff - Marine drugs, 2013 - mdpi.com
… They also isolated an enzyme with sulfatase activity capable of hydrolyzing tyrindoxyl sulfate and initiating the production of Tyrian purple by exposure to sunlight [8]. Baker and Duke [6,…
Number of citations: 61 www.mdpi.com
K Benkendorff, JB Bremner, AR Davis - Journal of Chemical Ecology, 2000 - Springer
… that initiated the conversion of the salt precursor, tyrindoxyl sulfate (1 Scheme 1), to the … may arise via the enzymatic oxidation of tyrindoxyl sulfate (1), the oxidation of tyrindoxyl (2), …
Number of citations: 76 link.springer.com

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